![molecular formula C28H29N3O5S B2592595 Allyl 5-cyano-6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate CAS No. 442556-43-6](/img/structure/B2592595.png)
Allyl 5-cyano-6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate
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Description
Scientific Research Applications
Electrochemical Behavior and Synthesis Applications : Research on unsymmetrical dihydropyridines, similar to the core structure of the specified compound, has explored their electrochemical behavior in protic mediums. Such compounds undergo reduction and oxidation processes that can lead to the formation of cyclic compounds with potential applications in organic synthesis and medicinal chemistry. For example, the electrochemical reduction of certain dihydropyridines can lead to amino-benzonaphtyridine N-oxides, which have implications for synthesizing complex organic molecules (David et al., 1995).
Organometallic Chemistry and Ligand Design : The use of organometallic fragments as protective groups in the synthesis of functionalized ligands suggests potential applications in catalysis and material science. The versatility of organometallic chemistry allows for the selective functionalization of molecules, which could be relevant for derivatives of the compound , particularly in the development of novel catalysts or functional materials (Stößel et al., 1996).
Agricultural Chemistry and Pest Management : Pyridine derivatives, including those structurally related to the specified compound, have been explored for their insecticidal properties. Such research can inform the development of new agrochemicals aimed at improving crop protection strategies. For instance, certain pyridine derivatives have shown significant insecticidal activity against pests like the cowpea aphid, suggesting that modifications to the pyridine core could yield potent insecticides (Bakhite et al., 2014).
Pharmaceutical Research and Drug Design : The synthesis and biological evaluation of compounds containing the dihydropyridine motif have implications for drug discovery, particularly in the design of molecules with anti-inflammatory, analgesic, or neuroprotective properties. For example, new indole, aminoindole, and pyranoindole derivatives have been investigated for their anti-inflammatory activity, highlighting the potential for structurally related compounds to serve as leads in the development of new therapeutics (Nakkady et al., 2000).
properties
IUPAC Name |
prop-2-enyl 5-cyano-6-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O5S/c1-6-11-36-28(34)25-18(4)30-27(37-15-24(33)31-21-12-16(2)7-8-17(21)3)20(14-29)26(25)19-9-10-22(32)23(13-19)35-5/h6-10,12-13,26,30,32H,1,11,15H2,2-5H3,(H,31,33) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAWOXSJFSLZHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OCC=C)C3=CC(=C(C=C3)O)OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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